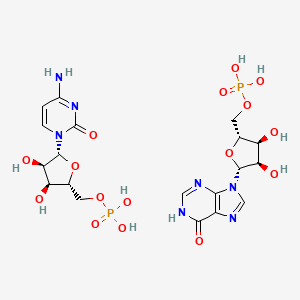![molecular formula C₇H₁₁N₃O₃ B1144885 (2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide CAS No. 1383814-64-9](/img/structure/B1144885.png)
(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, also known as oxacillin, is a semisynthetic β-lactam antibiotic that belongs to the penicillin group of antibiotics. It is used to treat bacterial infections caused by staphylococci that are resistant to penicillin.
Aplicaciones Científicas De Investigación
Anti-inflammatory Activity in Myocarditis : A derivative of this compound demonstrated anti-inflammatory properties in an in vivo model using the acute carrageenan-induced paw oedema method in rats (Xiao‐Hui Liu, Yan Liu, & Yuanyuan Zheng, 2017).
Chemical Reactions with Ammonia : Another study focused on the interaction of similar compounds with ammonia, leading to the formation of various chemically interesting structures (Ya. S. Kayukov et al., 1997).
Synthesis of Bridged Heterocycles : A research paper reported on the thermal intramolecular condensation of cis-5-Arylpyrrolidine-2,4-dicarboxylic acid monoamides, forming bicyclic imides with a 3,6-diazabicyclo[3.2.1]octane skeleton, highlighting the compound's utility in creating complex molecular structures (K. Kudryavtsev, 2010).
Reactivity with Bases : Another study examined the reactivity of similar azabicyclic compounds with bases, exploring their potential for forming various carboxamides and dicyano compounds (O. V. Ershov et al., 2001).
Synthesis of Derivatives : There's research on the general method of synthesizing 1,2-diazabicyclo[2.2.2] octane and 1,2-diazabicyclo[3.2.1] octane, showcasing the versatility of these compounds in synthetic chemistry (E. E. Mikhlina, N. Komarova, & M. Rubtsov, 1967).
Dirhodium(II)-Catalyzed C-H Insertion Reaction : A study demonstrated the use of dirhodium(II) tetraacetate in catalyzing the formation of cyclopentane derivatives from diazo compounds, implicating the compound in complex chemical synthesis (T. Yakura et al., 1999).
Mecanismo De Acción
Target of Action
The compound, also known as (2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octan-2-carboxamide, is primarily targeted towards serine beta-lactamases , including carbapenemases expressed by Enterobacteriaceae and non-Enterobacteriaceae . These enzymes are responsible for bacterial resistance to beta-lactam antibiotics, which include penicillins, cephalosporins, and carbapenems .
Mode of Action
The compound acts as a beta-lactamase inhibitor . It binds to the active site of the beta-lactamase enzyme, preventing it from breaking down the antibiotic. This allows the antibiotic to remain effective and kill the bacteria .
Biochemical Pathways
The compound is part of the family of tropane alkaloids , which display a wide array of interesting biological activities . The 8-azabicyclo[3.2.1]octane scaffold is the central core of these alkaloids . The compound’s interaction with beta-lactamase enzymes affects the biochemical pathway of antibiotic resistance in bacteria .
Result of Action
The primary result of the compound’s action is the inhibition of beta-lactamase enzymes , thereby preserving the effectiveness of beta-lactam antibiotics . This can lead to the successful eradication of bacterial infections that would otherwise be resistant to treatment .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide plays a crucial role in biochemical reactions, particularly as an inhibitor of beta-lactamase enzymes. Beta-lactamase enzymes are responsible for the hydrolysis of beta-lactam antibiotics, rendering them ineffective. By inhibiting these enzymes, this compound enhances the efficacy of beta-lactam antibiotics against resistant bacterial strains . This compound interacts with the active site of beta-lactamase enzymes, forming a stable complex that prevents the hydrolysis of the antibiotic substrate .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, this compound disrupts cell wall synthesis by inhibiting beta-lactamase enzymes, leading to cell lysis and death . In mammalian cells, this compound has been shown to influence cell signaling pathways and gene expression, particularly those involved in inflammatory responses . This compound modulates the activity of key transcription factors, resulting in altered expression of genes associated with inflammation and immune responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of beta-lactamase enzymes, forming a covalent bond with the serine residue in the enzyme’s active site . This covalent bond formation leads to irreversible inhibition of the enzyme, preventing the hydrolysis of beta-lactam antibiotics . Additionally, this compound can modulate the activity of other enzymes and proteins involved in cell signaling pathways, further influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types used . In vitro studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits beta-lactamase enzymes without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interaction with off-target enzymes and proteins in the liver and kidneys .
Propiedades
IUPAC Name |
(2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)13/h4-5,13H,1-3H2,(H2,8,11)/t4-,5+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLUPQAHAOHPQZ-UHNVWZDZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2CC1N(C2=O)O)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)O)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Methyl-d3]metanicotine](/img/structure/B1144807.png)


